Cas no 1207973-14-5 (2-Chloro-4-iodo-3-(methoxymethoxy)pyridine)

2-Chloro-4-iodo-3-(methoxymethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 2-chloro-4-iodo-3-(methoxymethoxy)pyridine
- Pyridine, 2-chloro-4-iodo-3-(methoxymethoxy)-
- E71680
- 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine
-
- MDL: MFCD28673905
- インチ: 1S/C7H7ClINO2/c1-11-4-12-6-5(9)2-3-10-7(6)8/h2-3H,4H2,1H3
- InChIKey: ZIRQIFUYLWTPPK-UHFFFAOYSA-N
- SMILES: IC1C=CN=C(C=1OCOC)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 139
- XLogP3: 2.4
- トポロジー分子極性表面積: 31.4
2-Chloro-4-iodo-3-(methoxymethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19580712-1.0g |
2-chloro-4-iodo-3-(methoxymethoxy)pyridine |
1207973-14-5 | 95% | 1g |
$442.0 | 2023-05-25 | |
Enamine | EN300-19580712-0.5g |
2-chloro-4-iodo-3-(methoxymethoxy)pyridine |
1207973-14-5 | 95% | 0.5g |
$331.0 | 2023-09-17 | |
Enamine | EN300-19580712-10.0g |
2-chloro-4-iodo-3-(methoxymethoxy)pyridine |
1207973-14-5 | 95% | 10g |
$1900.0 | 2023-05-25 | |
Enamine | EN300-19580712-1g |
2-chloro-4-iodo-3-(methoxymethoxy)pyridine |
1207973-14-5 | 95% | 1g |
$442.0 | 2023-09-17 | |
1PlusChem | 1P01K5JV-500mg |
2-Chloro-4-iodo-3-(methoxymethoxy)pyridine |
1207973-14-5 | 95% | 500mg |
$471.00 | 2023-12-26 | |
1PlusChem | 1P01K5JV-5g |
2-Chloro-4-iodo-3-(methoxymethoxy)pyridine |
1207973-14-5 | 95% | 5g |
$1644.00 | 2023-12-26 | |
A2B Chem LLC | BA19131-500mg |
2-Chloro-4-iodo-3-(methoxymethoxy)pyridine |
1207973-14-5 | 95% | 500mg |
$384.00 | 2024-04-20 | |
A2B Chem LLC | BA19131-10g |
2-Chloro-4-iodo-3-(methoxymethoxy)pyridine |
1207973-14-5 | 95% | 10g |
$2035.00 | 2024-04-20 | |
A2B Chem LLC | BA19131-250mg |
2-Chloro-4-iodo-3-(methoxymethoxy)pyridine |
1207973-14-5 | 95% | 250mg |
$223.00 | 2024-04-20 | |
Enamine | EN300-19580712-0.05g |
2-chloro-4-iodo-3-(methoxymethoxy)pyridine |
1207973-14-5 | 95% | 0.05g |
$84.0 | 2023-09-17 |
2-Chloro-4-iodo-3-(methoxymethoxy)pyridine 関連文献
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
2-Chloro-4-iodo-3-(methoxymethoxy)pyridineに関する追加情報
Introduction to 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine (CAS No: 1207973-14-5)
2-Chloro-4-iodo-3-(methoxymethoxy)pyridine, identified by its Chemical Abstracts Service (CAS) number 1207973-14-5, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in medicinal chemistry. The structural features of 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine, particularly the presence of both chloro and iodo substituents along with methoxymethoxy groups, make it a versatile intermediate for synthesizing more complex molecules.
The chloro and iodo functional groups in this compound are particularly noteworthy, as they serve as reactive sites for various chemical transformations. The iodo substituent, in particular, is frequently employed in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which are pivotal in constructing carbon-carbon bonds. These reactions are essential in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals. The chloro group, on the other hand, can participate in nucleophilic substitution reactions, allowing for further functionalization of the pyridine core.
The methoxymethoxy group at the 3-position of the pyridine ring adds an additional layer of reactivity. This moiety can influence both the electronic properties and steric environment of the ring, making it a valuable tool for tuning the properties of derivatives. The methoxymethoxy group is also known to enhance solubility and metabolic stability in certain contexts, which can be advantageous when designing drug candidates.
Recent advancements in synthetic methodologies have highlighted the utility of 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine as a building block for more complex scaffolds. For instance, researchers have leveraged this compound to develop novel kinase inhibitors, which are critical in targeting various cancers and inflammatory diseases. The ability to introduce diverse pharmacophores through further derivatization makes this compound a valuable asset in medicinal chemistry libraries.
In addition to its role in drug discovery, 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine has found applications in agrochemical research. Pyridine derivatives are well-documented for their herbicidal and pesticidal properties. By modifying the structure of this compound, scientists have been able to generate novel agrochemicals with improved efficacy and environmental profiles. The presence of both halogenated and ether-functionalized groups allows for fine-tuning of bioactivity against specific targets.
The synthesis of 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine typically involves multi-step organic transformations starting from commercially available pyridine precursors. Key steps often include halogenation reactions to introduce the chloro and iodo substituents, followed by selective methoxymethoxylation at the desired position. Advances in catalytic systems have enabled more efficient and scalable synthetic routes, reducing waste and improving yields.
From a computational chemistry perspective, the electronic properties of 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine have been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies have provided insights into how different substituents affect the molecule's reactivity and binding affinity to biological targets. Such computational analyses are increasingly integral to modern drug discovery pipelines, allowing researchers to predict and optimize molecular properties before experimental synthesis.
The growing interest in 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine is also reflected in its increasing production volume and market demand. Chemical suppliers now offer high-purity grades of this compound tailored for research applications, ensuring that scientists can reliably incorporate it into their synthetic schemes. This accessibility has spurred innovation across multiple disciplines, from academic research to industrial development.
In conclusion,2-Chloro-4-iodo-3-(methoxymethoxy)pyridine (CAS No: 1207973-14-5) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features enable diverse chemical modifications, making it an indispensable tool for synthetic chemists. As research continues to uncover new methodologies and applications for this molecule, its importance is likely to grow further within the chemical biology community.
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